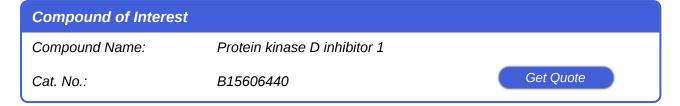


selectivity profile of Protein kinase D inhibitor 1 against PKC isoforms

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Selectivity Profile of the Protein Kinase D Inhibitor CID755673 Against PKC Isoforms

For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a detailed comparison of the Protein Kinase D (PKD) inhibitor CID755673, focusing on its selectivity against Protein Kinase C (PKC) isoforms and other kinases.

Overview of CID755673

CID755673 is a selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] PKDs are key regulators of numerous cellular processes, including cell proliferation, migration, and protein transport.[2][3] The PKD family includes three isoforms: PKD1, PKD2, and PKD3.[3] CID755673 acts as a pan-PKD inhibitor, targeting all three isoforms with nanomolar potency.[2][4] Notably, it exhibits significant selectivity for PKD over other related kinases, including members of the Protein Kinase C (PKC) family.[1][3]

Quantitative Selectivity Profile

The inhibitory activity of CID755673 against PKD isoforms and a selection of other kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



Kinase Target	IC50 (μM)
PKD1	0.182
PKD2	0.280
PKD3	0.227
PKC	>10
CAMKIIα	40.5
CAK	15.3
PLK1	20.3
Akt	>50

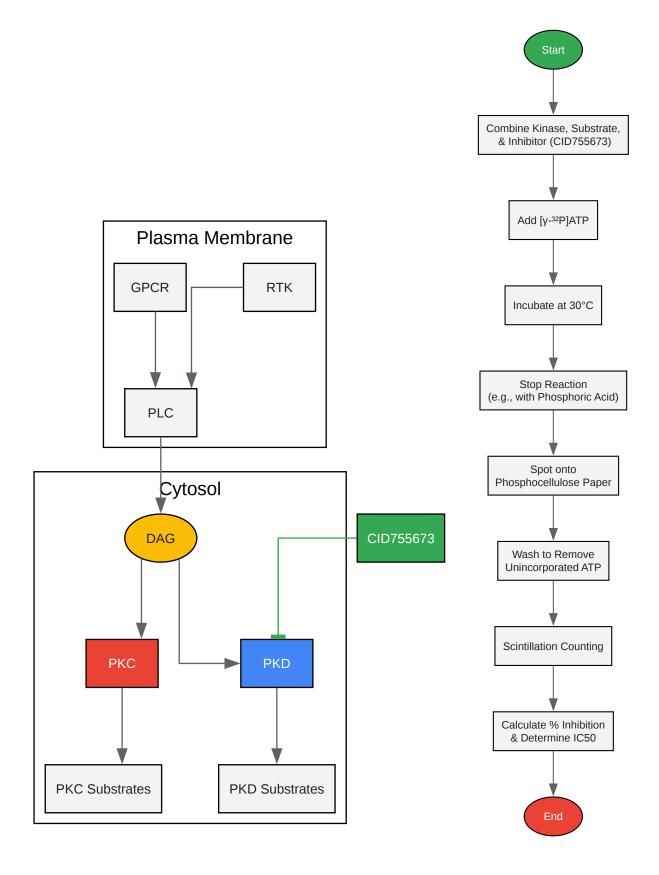
Data sourced from Tocris Bioscience and other suppliers.[1][2][4]

As the data indicates, CID755673 is significantly more potent against all three PKD isoforms than against the general PKC family, where the IC50 value is greater than 10 μ M.[1] This demonstrates a high degree of selectivity for PKD over PKC. The inhibitor also shows considerably weaker activity against other kinases such as CAMKII α , CAK, PLK1, and Akt.[1] [3]

Signaling Pathway Context

To understand the importance of this selectivity, it is crucial to consider the signaling pathways in which PKD and PKC operate. Both are activated by the second messenger diacylglycerol (DAG), but they have distinct downstream targets and cellular functions.





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- To cite this document: BenchChem. [selectivity profile of Protein kinase D inhibitor 1 against PKC isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606440#selectivity-profile-of-protein-kinase-d-inhibitor-1-against-pkc-isoforms]

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